![molecular formula C15H19NO4S2 B2418006 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1351609-29-4](/img/structure/B2418006.png)
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of these compounds can be complex. They often contain a thiophene ring, which is a sulfur-containing heterocycle . The exact structure would depend on the specific compound and its synthesis process .Chemical Reactions Analysis
Thiophene rings, which are likely present in your compound, can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions . The exact reactions would depend on the other functional groups present in the molecule .Scientific Research Applications
Photodynamic Therapy for Cancer
The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their potential as Type II photosensitizers for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Owa et al. (2002) explored the structure and gene expression relationship of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, finding that they act as potent cell cycle inhibitors with potential clinical applications in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Anticancer Agents Development
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing high anticancer potential against various cancer cell lines, suggesting these compounds, due to their structural features including benzenesulfonamide, could serve as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).
Electrophilic Selenium Reagents for Organic Synthesis
Stuhr-Hansen et al. (2011) reported on the synthesis of electrophilic organic selenium reagents, demonstrating the potential for creating unsymmetrical aromatic selenides with various applications in organic synthesis (Stuhr-Hansen, Sølling, & Henriksen, 2011).
Nonlinear Optical Materials
Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical properties for potential use in optoelectronic devices. This study indicates the relevance of structurally similar compounds in materials science for developing advanced optical materials (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-6-7-12(20-3)13(9-11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFGUZCCVCUDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.